1-(4-Aminophenyl)-2-(tert-butylamino)ethanol

Radioiodination β₂-adrenoceptor Radioligand binding assay

1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is a phenylaminoethanol derivative that constitutes the fully dechlorinated core structure of the β₂-adrenoceptor agonist clenbuterol. The compound retains the tert-butylamino ethanol side chain critical for β₂-receptor recognition while presenting an unsubstituted 4-amino-phenyl ring that enables electrophilic aromatic substitution chemistry not possible on halogenated congeners.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 56138-70-6
Cat. No. B1609906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-2-(tert-butylamino)ethanol
CAS56138-70-6
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=C(C=C1)N)O
InChIInChI=1S/C12H20N2O/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,11,14-15H,8,13H2,1-3H3
InChIKeyMCNGLIDDDBAGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-2-(tert-butylamino)ethanol (CAS 56138-70-6): Non-Halogenated Clenbuterol Scaffold for β-Adrenoceptor Ligand R&D and Radiolabeling


1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is a phenylaminoethanol derivative that constitutes the fully dechlorinated core structure of the β₂-adrenoceptor agonist clenbuterol [1]. The compound retains the tert-butylamino ethanol side chain critical for β₂-receptor recognition while presenting an unsubstituted 4-amino-phenyl ring that enables electrophilic aromatic substitution chemistry not possible on halogenated congeners [2]. Its primary documented role is as a synthetic intermediate for clenbuterol and its halogen-substituted analogues, and as a direct precursor for radioiodinated β₂-adrenoceptor probes [3].

Why Clenbuterol and Its Dechlorinated Precursor Are Not Interchangeable: Halogen-Dependent Binding Energy and Functional Selectivity


Aromatic halogen substituents on the phenyl ring of 4-amino-phenylaminoethanols contribute up to 3 kcal/mol to β₂-adrenoceptor binding free energy, compared with only 1–2 kcal/mol from the benzylic hydroxyl hydrogen bond [1]. This energetic difference translates to an approximately 150-fold change in equilibrium dissociation constant (Kd) between dichlorinated and non-halogenated congeners. Furthermore, systematic halogen replacement in this series can shift the functional profile from pure β₂-agonism (clenbuterol) to mixed β₂-agonism/β₁-blockade with reduced cardiac intrinsic activity [2]. Consequently, substituting the fully dechlorinated scaffold 1-(4-aminophenyl)-2-(tert-butylamino)ethanol with clenbuterol or another halogenated analogue in a receptor binding assay, metabolic study, or synthetic sequence will alter both affinity and functional readout—making generic interchange scientifically indefensible without explicit comparative validation.

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol (CAS 56138-70-6) vs. Clenbuterol and Halogenated Analogues


Site-Specific Radioiodination Enabled by Non-Halogenated Aromatic Ring

The fully dechlorinated aromatic ring of 1-(4-aminophenyl)-2-(tert-butylamino)ethanol permits direct electrophilic radioiodination at the ortho position to the amino group, yielding [2-tert-butylamino-1-(4-amino-3-[¹²⁵I]iodophenyl)-ethanol] [1]. In contrast, clenbuterol (1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol) cannot undergo direct radioiodination because both ortho positions are blocked by chlorine atoms; radiolabeling of clenbuterol requires prior dehalogenation or multi-step tritiation via the ketone intermediate [1]. This renders the target compound the sole direct-entry point for generating radioiodinated β₂-adrenoceptor ligands of the clenbuterol pharmacophore class.

Radioiodination β₂-adrenoceptor Radioligand binding assay

Energetic Contribution of Aromatic Halogen Substituents to β₂-Adrenoceptor Binding Affinity

Competition binding studies using ¹²⁵I-iodocyanopindolol on bovine skeletal muscle membranes demonstrated that aromatic halogen substituents contribute up to 3 kcal/mol to the total binding free energy of clenbuterol analogues at the β₂-adrenoceptor, whereas the benzylic hydroxyl group contributes only 1–2 kcal/mol [1]. Using the relationship ΔΔG = –RT ln(Kd_ratio), a 3 kcal/mol difference corresponds to an approximately 150-fold change in Kd at physiological temperature (298 K). The fully dechlorinated scaffold 1-(4-aminophenyl)-2-(tert-butylamino)ethanol therefore possesses intrinsically weaker β₂-receptor affinity than clenbuterol (reported Kd approximately 48 nM in rat skeletal muscle [2]), with an inferred Kd in the micromolar range.

Binding affinity β₂-adrenoceptor Structure-activity relationship

Divergent β-Adrenoceptor Subtype Functional Selectivity Between Dechlorinated and Chlorinated Scaffolds

Systematic SAR studies on amino-halogen substituted phenyl-aminoethanols demonstrated that removing the two chlorine atoms from clenbuterol produces compounds that can exhibit potent β₂-mimetic activity on bronchial muscle while simultaneously acquiring β₁-blocking action in the heart with reduced β₁-intrinsic activity [1]. Clenbuterol itself acts as a selective β₂-agonist with minimal β₁-blockade. The exchange of chlorine atoms for other substituents (e.g., CN, CF₃, F) shifted this profile further, with the chloro-cyano and fluoro-cyano compounds showing the strongest bronchial β₂-activity and the chloro-trifluoromethyl compound (mabuterol) demonstrating particularly low cardiac β₁-intrinsic activity combined with long-lasting bronchial β₂-action after oral administration [1].

Functional selectivity β₁/β₂-adrenoceptor Intrinsic activity

Role as the Direct Synthetic Precursor in Clenbuterol Manufacturing

Industrial-scale clenbuterol synthesis proceeds via direct chlorination of 1-(4-aminophenyl)-2-(tert-butylamino)ethanol hydrochloride. A documented preparative procedure dissolves 127 g of the target compound hydrochloride in a solvent mixture followed by chlorination to yield clenbuterol [1]. This establishes the target compound as the immediate precursor in the final step of clenbuterol production. Critically, diversion of the synthesis at this penultimate intermediate—substituting chlorination with alternative electrophilic aromatic substitutions—enables production of the entire amino-halogen substituted phenyl-aminoethanol series described in the SAR literature [2].

Synthetic intermediate Clenbuterol synthesis Chlorination

Procurement-Driven Application Scenarios for 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol (CAS 56138-70-6)


Radioligand Development: Direct ¹²⁵I-Labeling for β₂-Adrenoceptor Binding Assays

Laboratories developing receptor binding assays for β₂-adrenoceptor screening programs require radioiodinated ligands with high specific activity. The target compound is the only phenylaminoethanol scaffold that permits direct electrophilic ¹²⁵I incorporation at the ortho position, as documented by Pegg et al. (1991) [1]. Procuring this non-halogenated precursor eliminates the need for custom tritiation of the ketone intermediate, reducing radiolabeling workflow from a multi-step sequence to a single reaction.

Medicinal Chemistry: Divergent Synthesis of Halogen-Substituted β-Adrenoceptor Ligand Libraries

The unsubstituted 4-aminophenyl ring serves as the universal starting point for electrophilic aromatic substitution with Cl, Br, I, CN, CF₃, or F to generate focused libraries of amino-halogen substituted phenylaminoethanols [1][2]. The SAR framework established by Engelhardt (1984) demonstrates that each halogenation pattern produces distinct β₁/β₂ selectivity and intrinsic activity profiles. Sourcing this single intermediate supports an entire medicinal chemistry program rather than procuring individual halogenated end-products.

Binding Energetics Studies: Baseline Scaffold for Quantifying Halogen Contributions to Receptor Affinity

The Sillence et al. (1991) binding energy deconvolution [1] identified that aromatic halogen substituents contribute up to 3 kcal/mol to β₂-adrenoceptor binding, while the hydroxyl group contributes only 1–2 kcal/mol. The fully dechlorinated scaffold is the essential zero-halogen baseline against which the incremental binding free energy of each halogen substituent can be experimentally measured. Without this compound, halogen contributions cannot be isolated from the background scaffold binding energy.

Process Chemistry: Scale-Up Intermediate for Clenbuterol and Analogue Manufacturing

The documented 127 g-scale chlorination of the target compound hydrochloride to clenbuterol [1] validates its use as a process intermediate. Fine chemical and API manufacturers can procure this penultimate intermediate to enable flexible production of clenbuterol, mabuterol, cimbuterol, and other halogenated congeners from a single inventory item, reducing supply chain complexity.

Quote Request

Request a Quote for 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.